![molecular formula C17H16FNO2 B4739355 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one](/img/structure/B4739355.png)
1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one
Overview
Description
1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in the field of medicine. This compound belongs to a class of chemicals that are designed to mimic the effects of natural cannabinoids found in the cannabis plant. FUB-AMB has been shown to have a high affinity for the CB1 and CB2 receptors, which are responsible for the regulation of various physiological and biochemical processes in the body.
Mechanism of Action
1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one exerts its effects by binding to the CB1 and CB2 receptors, which are found in various parts of the body such as the brain, immune system, and gastrointestinal tract. This binding leads to the activation of various signaling pathways that are responsible for the regulation of physiological and biochemical processes in the body.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. It has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the limitations of using 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one in lab experiments is its potential for toxicity and adverse effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one. One area of interest is the development of novel analogs that have improved pharmacological properties such as increased potency, selectivity, and duration of action. Another area of interest is the investigation of the potential therapeutic applications of 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one in the treatment of various medical conditions such as chronic pain, epilepsy, and multiple sclerosis. Finally, there is a need for further research on the safety and toxicity of 1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one, particularly in the context of its potential use in human medicine.
Scientific Research Applications
1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one has been extensively studied in the field of medicine due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, which make it a promising candidate for the treatment of various medical conditions such as chronic pain, epilepsy, and multiple sclerosis.
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-[(4-methoxyphenyl)methylamino]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-21-16-8-2-13(3-9-16)12-19-11-10-17(20)14-4-6-15(18)7-5-14/h2-11,19H,12H2,1H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLZVVASBSQJFI-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC=CC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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